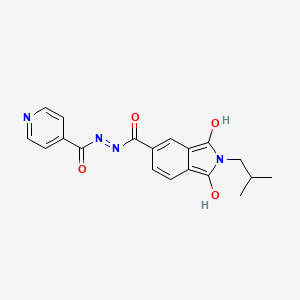
2-(2-methylpropyl)-1,3-dioxo-N'-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide is a complex organic compound that features a unique structure combining a pyridine ring, an isoindole moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of an isoindole derivative with a pyridine carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The intermediate products are then subjected to further reactions, including hydrazide formation and cyclization, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities with 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide and are explored for their anti-tubercular activity.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of 2-(2-methylpropyl)-1,3-dioxo-N’-(pyridin-4-ylcarbonyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide lies in its combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,3-dihydroxy-2-(2-methylpropyl)-N-(pyridine-4-carbonylimino)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O4/c1-11(2)10-23-18(26)14-4-3-13(9-15(14)19(23)27)17(25)22-21-16(24)12-5-7-20-8-6-12/h3-9,11,26-27H,10H2,1-2H3 |
InChI Key |
UBXLHBMJKDXJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















